molecular formula C19H17N3O2 B11107626 N'-(2-Hydroxybenzylidene)-2-(1-naphthylamino)acetohydrazide

N'-(2-Hydroxybenzylidene)-2-(1-naphthylamino)acetohydrazide

Cat. No.: B11107626
M. Wt: 319.4 g/mol
InChI Key: ZPYWKMBUZHZNOG-CIAFOILYSA-N
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Description

N’-(2-Hydroxybenzylidene)-2-(1-naphthylamino)acetohydrazide is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-Hydroxybenzylidene)-2-(1-naphthylamino)acetohydrazide typically involves the condensation reaction between 2-hydroxybenzaldehyde and 2-(1-naphthylamino)acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

2-Hydroxybenzaldehyde+2-(1-Naphthylamino)acetohydrazideN’-(2-Hydroxybenzylidene)-2-(1-naphthylamino)acetohydrazide\text{2-Hydroxybenzaldehyde} + \text{2-(1-Naphthylamino)acetohydrazide} \rightarrow \text{N'-(2-Hydroxybenzylidene)-2-(1-naphthylamino)acetohydrazide} 2-Hydroxybenzaldehyde+2-(1-Naphthylamino)acetohydrazide→N’-(2-Hydroxybenzylidene)-2-(1-naphthylamino)acetohydrazide

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of automated reactors, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(2-Hydroxybenzylidene)-2-(1-naphthylamino)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-(2-Hydroxybenzylidene)-2-(1-naphthylamino)acetohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of new materials and as a precursor in organic synthesis.

Mechanism of Action

The mechanism of action of N’-(2-Hydroxybenzylidene)-2-(1-naphthylamino)acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which may enhance its biological activity. The pathways involved may include inhibition of enzyme activity, induction of apoptosis in cancer cells, and disruption of microbial cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • N’-(2-Hydroxybenzylidene)-2-(2-naphthylamino)acetohydrazide
  • N’-(2-Hydroxybenzylidene)-2-(phenylamino)acetohydrazide
  • N’-(2-Hydroxybenzylidene)-2-(4-methylphenylamino)acetohydrazide

Uniqueness

N’-(2-Hydroxybenzylidene)-2-(1-naphthylamino)acetohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the naphthyl group enhances its ability to interact with biological targets, making it a promising candidate for various applications.

Properties

Molecular Formula

C19H17N3O2

Molecular Weight

319.4 g/mol

IUPAC Name

N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-(naphthalen-1-ylamino)acetamide

InChI

InChI=1S/C19H17N3O2/c23-18-11-4-2-7-15(18)12-21-22-19(24)13-20-17-10-5-8-14-6-1-3-9-16(14)17/h1-12,20,23H,13H2,(H,22,24)/b21-12+

InChI Key

ZPYWKMBUZHZNOG-CIAFOILYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2NCC(=O)N/N=C/C3=CC=CC=C3O

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NCC(=O)NN=CC3=CC=CC=C3O

Origin of Product

United States

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